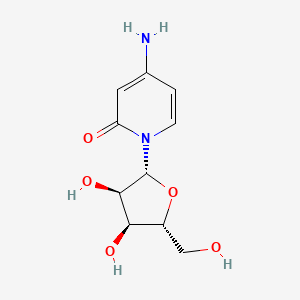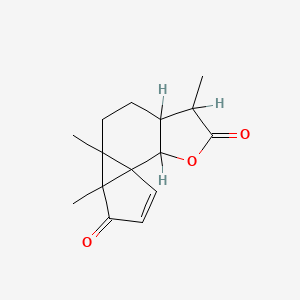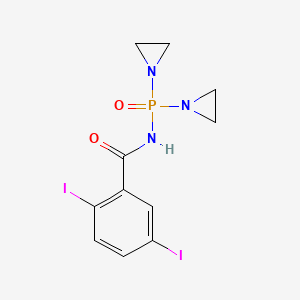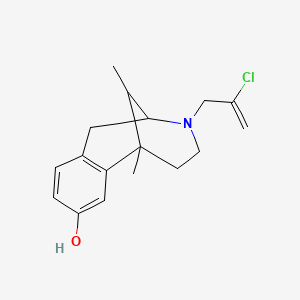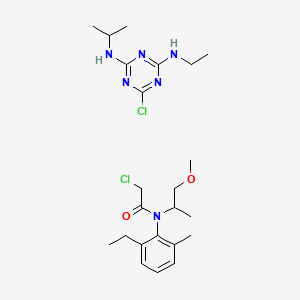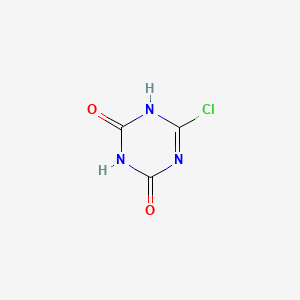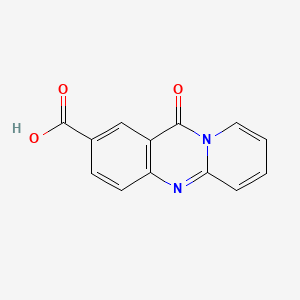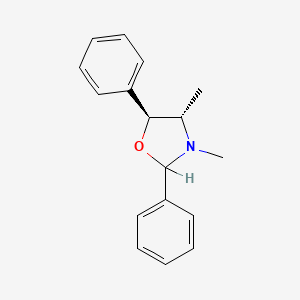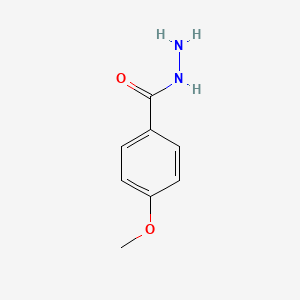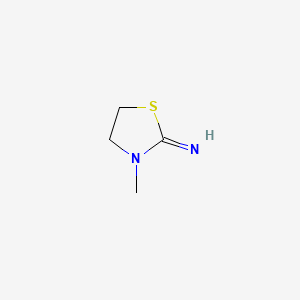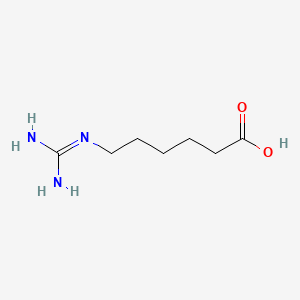
6-Guanidinohexanoic acid
Übersicht
Beschreibung
6-Guanidinohexanoic acid (6-GHA) is a non-proteinogenic amino acid that has gained significant attention in recent years due to its potential applications in various scientific research fields. It is a derivative of arginine, an essential amino acid, and is often referred to as a guanidine analog. 6-GHA has been found to possess unique biochemical and physiological properties that make it a promising candidate for use in research studies.
Wissenschaftliche Forschungsanwendungen
1. Animal Husbandry and Muscle Development
6-Guanidinohexanoic acid (GAA) is recognized as a direct precursor of creatine and its phosphorylated derivative phosphocreatine in the body. It's used as a nutritional supplement to promote muscle growth and development, which is particularly beneficial in animal husbandry. Experimental studies have indicated that GAA improves the growth performance of animals and promotes muscle development. It's crucial in improving meat quality in livestock and poultry, highlighting its application prospects in animal husbandry (Yan et al., 2021).
2. Nutritional Supplement and Oxidant-Antioxidant Capacity
GAA is explored as a nutritional additive and its impact on the oxidant-antioxidant system in humans. A study involving healthy men showed that dietary GAA supplementation increased fasting plasma superoxide dismutase, an important antioxidant enzyme. However, it didn't significantly affect other markers in the oxidant-antioxidant system. This suggests potential benefits when GAA is used as a dietary supplement (Ostojić et al., 2015).
3. Creatine Metabolism and Bioenergetics
Research has focused on the effects of GAA on creatine metabolism and safety profiles in humans. Oral administration of GAA leads to a significant increase in serum creatine and creatinine concentrations. These findings are pivotal for understanding how exogenous GAA is metabolized and its potential as a supplement for enhancing creatine availability in humans (Ostojić et al., 2013).
4. Potential in Neurodegenerative Diseases and Brain Creatine Levels
GAA shows promise in increasing brain creatine levels. A study demonstrated that dietary GAA supplementation increased creatine levels in various parts of the human brain. This is significant for potential therapeutic applications in neurodegenerative diseases, brain tumors, or cerebrovascular disease, where restoring cellular bioenergetics is crucial (Ostojić et al., 2017).
5. Decontamination of Chemical Warfare Agents
Research has been conducted on the development of guanidine-functionalized polymers for the decontamination of chemical warfare agents. Guanidine-functionalized nanofibers have shown effectiveness in hydrolyzing toxic organophosphates, demonstrating potential as a material for protecting against chemical warfare agents (Ying et al., 2017).
6. Transport Characteristics at Blood-Brain and Blood-Cerebrospinal Fluid Barriers
GAA's transport characteristics at the blood-brain barrier (BBB) and blood-cerebrospinal fluid barrier (BCSFB) are crucial for understanding its distribution in the brain. Transporters for GAA at these barriers significantly contribute to its cerebral levels, affecting the cerebral distribution of GAA in neurological disorders (Tachikawa & Hosoya, 2011).
7. Cellular Bioenergetics
GAA's role in cellular bioenergetics, particularly its utilization by the creatine kinase enzyme system, has been a subject of study. It serves as a creatine mimetic and is involved in high-energy phosphoryl transfer in the cytosol and mitochondria, though its efficiency compared to creatine varies (Ostojić, 2015).
8. Therapeutic Applications in Gastritis
4-Guanidinobutyric acid, a derivative of GAA, has shown potential in the treatment of gastritis. It exhibited inhibitory effects against gastric lesions, highlighting its anti-Helicobacter pylori action and acid-neutralizing capacity. This suggests its usefulness in treating or protecting against gastritis (Hwang & Jeong, 2012).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-(diaminomethylideneamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O2/c8-7(9)10-5-3-1-2-4-6(11)12/h1-5H2,(H,11,12)(H4,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDYIDKTTPXCRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)O)CCN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50216755 | |
| Record name | epsilon-Guanidinocaproate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50216755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6659-35-4 | |
| Record name | 6-[(Aminoiminomethyl)amino]hexanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6659-35-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | epsilon-Guanidinocaproate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006659354 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | epsilon-Guanidinocaproate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50216755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-guanidinohexanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.997 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


